Clofibric Acid

Description

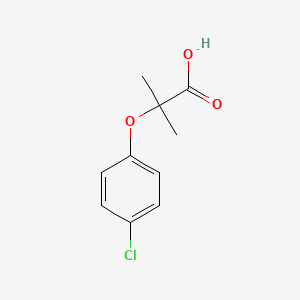

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCGAZHTZHNUAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040661 | |

| Record name | Clofibric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882-09-7 | |

| Record name | Clofibric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=882-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clofibric acid [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | clofibric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | clofibric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clofibric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(p-chlorophenoxy)-2-methylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOFIBRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53PF01Q249 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Clofibric Acid's Mechanism of Action on PPARα: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofibric acid, the active metabolite of the fibrate drug clofibrate, exerts its lipid-lowering effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). As a nuclear receptor and transcription factor, PPARα is a key regulator of lipid and lipoprotein metabolism. This technical guide provides an in-depth exploration of the molecular mechanism by which this compound binds to and activates PPARα, leading to the modulation of target gene expression and subsequent physiological effects on lipid homeostasis. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved.

Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play crucial roles in the regulation of metabolism. The PPAR subfamily consists of three isotypes: PPARα, PPARβ/δ, and PPARγ. PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to a coordinated transcriptional response that promotes the uptake, activation, and β-oxidation of fatty acids, while simultaneously reducing triglyceride synthesis and secretion.

This compound is a well-characterized PPARα agonist. Its therapeutic efficacy in treating dyslipidemia, particularly hypertriglyceridemia, is a direct consequence of its interaction with and activation of PPARα. Understanding the precise mechanism of this interaction is critical for the development of next-generation lipid-lowering therapies with improved efficacy and safety profiles.

The Molecular Mechanism of this compound Action on PPARα

The action of this compound on PPARα can be dissected into a series of molecular events:

-

Ligand Binding: this compound enters the cell and binds directly to the ligand-binding domain (LBD) of PPARα located in the nucleus. This binding induces a conformational change in the receptor.

-

Heterodimerization: The ligand-bound PPARα forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).

-

PPRE Binding: This PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: The binding of the heterodimer to the PPRE recruits a complex of co-activator proteins, which in turn initiates the transcription of downstream target genes. This leads to an increase in the synthesis of proteins involved in fatty acid metabolism.

This signaling cascade is visually represented in the following diagram:

Quantitative Data

The interaction of this compound with PPARα and its downstream effects have been quantified in numerous studies. The following tables summarize key findings.

Table 1: Binding Affinity and Potency of this compound for PPARα

| Parameter | Value | Species | Assay | Reference |

| EC50 | 574 μM | Human | Coactivator Recruitment Assay | [1] |

| EC50 | 170 μM | Not Specified | Not Specified | [2] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Table 2: Effect of this compound on PPARα Target Gene Expression in Pig Liver

| Target Gene | Function | Fold Change (Clofibrate-treated vs. Control) | Reference |

| ACO (Acyl-CoA Oxidase) | Peroxisomal β-oxidation | ~1.5 - 2.5 | [3] |

| CPT-1 (Carnitine Palmitoyltransferase 1) | Mitochondrial β-oxidation | ~1.5 - 2.0 | [3] |

| L-FABP (Liver Fatty Acid Binding Protein) | Fatty acid uptake and transport | ~2.0 - 2.5 | [3] |

| Mitochondrial HMG-CoA Synthase | Ketogenesis | ~1.5 | [3] |

| SCD (Stearoyl-CoA Desaturase) | Fatty acid synthesis | ~2.0 | [3] |

Table 3: In Vivo Effects of this compound in Obese Zucker Rats

| Parameter | Treatment Group | Result | Reference |

| Relative Liver Weight | This compound (200 mg/kg/day) | +97% to +110% vs. Control | [4] |

| Serum Cholesterol | This compound (200 mg/kg/day) | Significantly lower vs. Control | |

| Serum Triglycerides | This compound (200 mg/kg/day) | No significant effect vs. Control |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the interaction of this compound with PPARα.

Ligand Binding Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET assays are a common method to quantify the binding of a ligand to its receptor in a high-throughput format.

Principle: This assay measures the FRET between a terbium-labeled anti-GST antibody bound to a GST-tagged PPARα ligand-binding domain (LBD) and a fluorescently labeled ligand (tracer). When an unlabeled ligand like this compound competes with the tracer for binding to the PPARα LBD, the FRET signal decreases in a concentration-dependent manner.

Workflow:

Detailed Protocol: A detailed protocol for a commercially available TR-FRET PPARα competitive binding assay can be found in the Thermo Fisher Scientific technical manual. The general steps involve preparing a master mix of the GST-hPPARα-LBD, terbium-labeled anti-GST antibody, and the fluorescent tracer. This mix is then added to a microplate. Serial dilutions of the test compound (this compound) are then added to the wells. After an incubation period, the plate is read on a microplate reader capable of time-resolved fluorescence measurements. The ratio of the acceptor to donor emission is calculated, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Reporter Gene Assay

Reporter gene assays are used to measure the transcriptional activity of PPARα in response to a ligand.

Principle: Cells are co-transfected with two plasmids: one expressing the full-length PPARα protein and another containing a luciferase reporter gene under the control of a promoter with PPREs. When this compound activates PPARα, the PPARα/RXR heterodimer binds to the PPREs and drives the expression of the luciferase enzyme. The amount of light produced upon addition of the luciferase substrate is proportional to the level of PPARα activation.

Workflow:

Detailed Protocol: A general protocol involves seeding cells in a multi-well plate. The following day, the cells are co-transfected with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent. After allowing for protein expression, the cells are treated with various concentrations of this compound. Following a 24-48 hour incubation period, the cells are lysed, and the luciferase assay reagent is added to the lysate. The luminescence is then measured using a luminometer. To control for transfection efficiency, a second reporter plasmid expressing a different enzyme (e.g., Renilla luciferase) under the control of a constitutive promoter is often co-transfected.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

qRT-PCR is used to quantify the changes in mRNA levels of PPARα target genes following treatment with this compound.

Principle: Total RNA is extracted from cells or tissues treated with this compound. This RNA is then reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template in a PCR reaction with primers specific for the target genes. The amplification of the DNA is monitored in real-time using a fluorescent dye that binds to double-stranded DNA. The amount of fluorescence is proportional to the amount of PCR product, allowing for the quantification of the initial mRNA levels.

Detailed Protocol: A typical qRT-PCR protocol involves the following steps:

-

RNA Extraction: Isolate total RNA from control and this compound-treated samples using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qRT-PCR: Perform the PCR reaction in a real-time PCR instrument using a master mix containing a fluorescent dye (e.g., SYBR Green), gene-specific primers, and the cDNA template.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the data to a stably expressed housekeeping gene.

In Vitro Fatty Acid Oxidation Assay

This assay measures the rate of fatty acid breakdown in cultured cells.

Principle: Cells are incubated with a radiolabeled fatty acid (e.g., [3H]palmitate). The rate of β-oxidation is determined by measuring the amount of radiolabeled water-soluble metabolites produced.

Detailed Protocol: A general procedure involves seeding cells in a multi-well plate and treating them with this compound. The cells are then incubated with a medium containing the radiolabeled fatty acid. After the incubation period, the medium is collected, and the water-soluble radiolabeled metabolites are separated from the un-metabolized fatty acid by precipitation. The radioactivity in the aqueous phase is then measured using a scintillation counter.

In Vitro Triglyceride Synthesis Assay

This assay measures the rate of triglyceride synthesis in cultured cells, typically hepatocytes.

Principle: Cells are incubated with a radiolabeled precursor for triglyceride synthesis, such as [14C]glycerol or [3H]acetate. The total lipids are then extracted, and the amount of radioactivity incorporated into the triglyceride fraction is measured.

Detailed Protocol: The protocol typically involves treating cultured hepatocytes with this compound. A radiolabeled precursor is then added to the culture medium. After an incubation period, the cells are harvested, and the total lipids are extracted using a solvent system like chloroform:methanol. The different lipid classes are then separated by thin-layer chromatography (TLC), and the band corresponding to triglycerides is scraped and the radioactivity is quantified by scintillation counting.

Conclusion

This compound is a potent activator of PPARα, a key regulator of lipid metabolism. Its mechanism of action involves direct binding to the receptor, leading to the formation of a heterodimer with RXR, which then binds to PPREs in the promoter of target genes. This results in the transcriptional upregulation of genes involved in fatty acid transport and oxidation, and the downregulation of genes involved in triglyceride synthesis. The quantitative data and experimental protocols presented in this guide provide a comprehensive overview of the molecular pharmacology of this compound's interaction with PPARα, offering valuable information for researchers and professionals in the field of drug discovery and development. Further research into the nuanced aspects of PPARα signaling will continue to refine our understanding and pave the way for novel therapeutic interventions for metabolic disorders.

References

- 1. Preparation of co-crystals of human PPARα-LBD and ligand for high-resolution X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. This compound, a peroxisome proliferator-activated receptor alpha ligand, inhibits growth of human ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clofibrate causes an upregulation of PPAR-{alpha} target genes but does not alter expression of SREBP target genes in liver and adipose tissue of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

Clofibric Acid: A Technical Guide to its Biological Activity and Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofibric acid, the pharmacologically active metabolite of the fibrate class of drugs including clofibrate, has been a subject of extensive research due to its significant lipid-lowering effects. This technical guide provides an in-depth overview of the biological activities of this compound, its metabolic fate, and the experimental methodologies used to elucidate its mechanisms of action. The information is tailored for professionals in the fields of pharmacology, toxicology, and drug development, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Biological Activity of this compound

The primary biological activity of this compound is the modulation of lipid metabolism, primarily through its action as an agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2][3] Activation of this nuclear receptor leads to a cascade of downstream effects, influencing fatty acid oxidation, lipoprotein metabolism, and inflammation.[1][4][5]

Mechanism of Action: PPARα Activation

This compound binds to and activates PPARα, which then forms a heterodimer with the retinoid X receptor (RXR).[4][6] This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[4][5]

Signaling Pathway of PPARα Activation by this compound

Caption: PPARα signaling pathway activation by this compound.

Downstream Effects

The activation of PPARα by this compound leads to the regulation of a suite of genes involved in lipid homeostasis.

Table 1: Key Target Genes of this compound-Activated PPARα and Their Functions

| Gene Category | Target Gene(s) | Function | Reference |

| Fatty Acid Uptake & Binding | Fatty Acid Transport Proteins (FATPs), Fatty Acid Binding Proteins (FABPs) | Enhance cellular uptake and intracellular transport of fatty acids. | [5] |

| Mitochondrial β-oxidation | Carnitine Palmitoyltransferase 1 (CPT1), Acyl-CoA Dehydrogenases (ACADs) | Facilitate the entry of fatty acids into mitochondria and their subsequent oxidation. | [4][5] |

| Peroxisomal β-oxidation | Acyl-CoA Oxidase (ACOX1) | Involved in the oxidation of very long-chain fatty acids. | [5] |

| Lipoprotein Metabolism | Lipoprotein Lipase (LPL), Apolipoprotein A-I (ApoA-I), Apolipoprotein A-II (ApoA-II) | Increases hydrolysis of triglycerides in VLDL and chylomicrons; Increases HDL synthesis. | [5] |

| Inflammation | Nuclear Factor kappa B (NF-κB) | Inhibits NF-κB signaling, leading to anti-inflammatory effects. | [4] |

Quantitative Biological Activity

The potency of this compound as a PPARα agonist has been quantified in various in vitro assays.

Table 2: In Vitro Activity of this compound

| Assay Type | Species/Cell Line | Endpoint | Value | Reference |

| PPARα Transactivation Assay | COS-1 cells | EC50 | 574 µM | [6] |

| PPARγ Transactivation Assay | HG5LN cells | Agonist activity | Up to 39% activation | [7] |

Metabolites of this compound

This compound is primarily metabolized in the liver through conjugation with glucuronic acid.

Major Metabolite: Clofibryl Glucuronide

The principal metabolite of this compound is its ester glucuronide, 1-O-β-clofibryl glucuronide.[8] This conjugation reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).[8][9]

Metabolic Pathway of this compound

Caption: Glucuronidation of this compound.

Biological Activity of Metabolites

While glucuronidation is typically a detoxification pathway that facilitates excretion, acyl glucuronides can be reactive. Clofibryl glucuronide has been shown to be reactive in vitro and can bind to proteins.[10] There is also evidence suggesting that it may cause DNA damage in isolated mouse hepatocytes.[11] However, the in vivo toxicological significance of these findings requires further investigation. The pharmacological activity of clofibryl glucuronide is generally considered to be negligible compared to the parent compound.

Pharmacokinetics of this compound and its Metabolites

The pharmacokinetic properties of this compound vary across species.

Table 3: Pharmacokinetic Parameters of this compound

| Species | Dose | Route | Half-life (t½) | Cmax | % Urinary Excretion (24h) | Reference |

| Human | 500 mg (clofibrate) | Oral | 18-22 hours | 49-53 µg/mL | ~60-90% (as this compound and glucuronide) | [8] |

| Rat | 97 mg/kg | Oral/IP | 4.1 hours | - | 85% (as this compound and glucuronide) | [12] |

| Dog | 0.3 mmol/kg | Oral | - | ~40% higher for this compound vs. clofibrate | 23-39% (as this compound, glucuronide, and taurine conjugate) | [8][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological activity and metabolism of this compound.

PPARα Transactivation Assay

This assay is used to determine the ability of a compound to activate the PPARα receptor.

Experimental Workflow for PPARα Transactivation Assay

Caption: Workflow for a PPARα reporter gene assay.

Detailed Protocol:

-

Cell Culture and Transfection:

-

HEK293T or COS-1 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Cells are transiently co-transfected with a PPARα expression plasmid, a luciferase reporter plasmid containing PPREs, and a Renilla luciferase plasmid for normalization, using a suitable transfection reagent.

-

-

Compound Treatment:

-

Transfected cells are seeded into 96-well plates.

-

After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

-

Luciferase Assay:

-

Following a 24-48 hour incubation period, cells are lysed.

-

Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

The fold activation is calculated relative to the vehicle control, and EC50 values are determined by plotting the dose-response curve.

-

Quantification of this compound and its Glucuronide in Plasma by LC-MS/MS

This method allows for the sensitive and specific quantification of this compound and its primary metabolite in biological matrices.

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for LC-MS/MS quantification.

Detailed Protocol:

-

Sample Preparation:

-

To a plasma sample, an internal standard (e.g., a deuterated analog of this compound) is added.

-

Proteins are precipitated by the addition of a solvent like acetonitrile.

-

The sample is centrifuged, and the supernatant is transferred for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: A reversed-phase C18 column is typically used. The mobile phase often consists of a gradient of acetonitrile and water with an additive like formic acid to improve ionization.

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source, typically in negative ion mode. Quantification is achieved using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its glucuronide.

-

Table 4: Example LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| LC Column | C18, 2.1 x 50 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | ESI Negative |

| MRM Transition (this compound) | m/z 213 -> m/z 127 |

| MRM Transition (Clofibryl Glucuronide) | m/z 389 -> m/z 213 |

In Vitro Metabolism using Liver Microsomes

This assay helps to identify the metabolic pathways of a compound and the enzymes involved.

Experimental Workflow for In Vitro Metabolism

Caption: Workflow for in vitro drug metabolism study.

Detailed Protocol:

-

Incubation:

-

A reaction mixture containing liver microsomes (from human or other species), a buffer (e.g., potassium phosphate buffer, pH 7.4), and this compound is prepared.

-

The mixture is pre-incubated at 37°C.

-

The reaction is initiated by adding the necessary cofactor, which is UDPGA for glucuronidation reactions.

-

-

Reaction Termination and Analysis:

-

After a specific incubation time, the reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

-

The sample is centrifuged, and the supernatant is analyzed by LC-MS/MS to identify and quantify the metabolites formed.

-

Conclusion

This compound exerts its primary biological effects through the activation of the nuclear receptor PPARα, leading to profound changes in lipid metabolism and inflammatory signaling. Its main metabolic pathway is glucuronidation to form clofibryl glucuronide. The methodologies outlined in this guide, including PPARα transactivation assays, LC-MS/MS for quantification, and in vitro metabolism studies, are crucial for the continued investigation of this compound and other fibrate drugs. A thorough understanding of its biological activity and metabolic fate is essential for the development of safer and more effective therapies for dyslipidemia and related metabolic disorders. This technical guide serves as a comprehensive resource for researchers and professionals dedicated to advancing the science in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effects of this compound on mRNA expression profiles in primary cultures of rat, mouse and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Species differences in the metabolic conjugation of this compound and clofibrate in laboratory animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dose-dependent pharmacokinetics of this compound in the non-human primate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. UDP-glucuronosyltransferase-dependent bioactivation of this compound to a DNA-damaging intermediate in mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clofibrate - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Clofibrate and this compound: comparison of the metabolic disposition in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Clofibric Acid as a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofibric acid, the active metabolite of the lipid-lowering drug clofibrate, exerts its therapeutic effects primarily through the activation of the peroxisome proliferator-activated receptor alpha (PPARα). As a nuclear receptor and transcription factor, PPARα is a master regulator of lipid and lipoprotein metabolism. This technical guide provides an in-depth overview of this compound's role as a PPARα agonist, detailing its mechanism of action, downstream signaling pathways, and effects on target gene expression. This document summarizes key quantitative data, provides detailed experimental protocols for studying PPARα activation, and includes visual diagrams of the signaling pathway and a typical drug discovery workflow.

Introduction to this compound and PPARα

This compound is a member of the fibrate class of drugs and functions as a ligand for PPARα.[1] PPARs are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily and form heterodimers with the retinoid X receptor (RXR) to regulate gene expression.[2][3] There are three PPAR isoforms: α, β/δ, and γ, each with distinct tissue distributions and physiological roles.[4] PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.[4][5] Its activation by endogenous ligands like fatty acids or synthetic agonists like this compound leads to the transcriptional regulation of a suite of genes involved in fatty acid uptake, transport, and oxidation.[5][6]

Mechanism of Action: The PPARα Signaling Pathway

Upon entering the cell, this compound binds to the ligand-binding domain (LBD) of PPARα. This binding induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins.[2] The activated PPARα/RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of its target genes, initiating their transcription.[3]

The primary consequence of PPARα activation by this compound is the upregulation of genes involved in lipid catabolism.[6] This includes genes encoding for enzymes and proteins involved in:

-

Fatty acid uptake and transport: such as fatty acid translocase (CD36) and fatty acid binding proteins (FABPs).

-

Mitochondrial and peroxisomal β-oxidation: including carnitine palmitoyltransferase 1 (CPT1), acyl-CoA oxidase (ACOX1), and medium-chain acyl-CoA dehydrogenase (MCAD).[6][7]

-

Lipoprotein metabolism: leading to decreased triglyceride levels and increased high-density lipoprotein (HDL) cholesterol.[8]

Quantitative Data on this compound and PPARα Interaction

The interaction of this compound with PPARα and its subsequent effects on gene expression have been quantified in numerous studies. The following tables summarize key data points.

Table 1: In Vitro Activity of this compound on PPARα

| Parameter | Species | Value | Reference |

| EC50 | Murine | 50 µM | [9] |

| EC50 | Human | 55 µM | [9] |

| EC50 | Human | 574 µM | [10] |

EC50 (Half-maximal effective concentration) values represent the concentration of this compound required to elicit 50% of the maximal PPARα activation in reporter gene assays.

Table 2: Effect of this compound/Clofibrate on PPARα Target Gene Expression

| Gene | Species/System | Treatment | Fold Change | Reference |

| Acyl-CoA Oxidase (ACOX1) | Common Carp (in vivo) | 20 mg/L this compound | Increased | [11] |

| Carnitine Palmitoyltransferase 1 (CPT1) | Pig (in vivo) | 5 g/kg Clofibrate | Moderately Increased | [12] |

| Liver Fatty Acid Binding Protein (L-FABP) | Pig (in vivo) | 5 g/kg Clofibrate | Moderately Increased | [6] |

| CD36 | HepG2 cells | Compound A-4 (PPARα agonist) | Dose-dependent increase | [1] |

| MCAD | HepG2 cells | Compound A-4 (PPARα agonist) | Dose-dependent increase | [1] |

| VLCAD | HepG2 cells | Compound A-4 (PPARα agonist) | Dose-dependent increase | [1] |

Note: Data for direct fold-change by this compound is often presented qualitatively ("increased" or "moderately increased"). The table includes data from a potent synthetic agonist (Compound A-4) to illustrate the magnitude of change for key target genes.

Experimental Protocols

PPARα Ligand Binding Assay

This assay determines the ability of a test compound to displace a radiolabeled or fluorescently labeled known PPARα ligand from the receptor's ligand-binding domain (LBD).

Materials:

-

Recombinant human or murine PPARα-LBD

-

Radiolabeled ligand (e.g., [3H]-GW7647) or fluorescent probe

-

Test compound (this compound)

-

Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)

-

Scintillation vials and fluid (for radiolabeled assay) or microplate reader (for fluorescent assay)

-

Filter plates and vacuum manifold

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound and the labeled ligand in assay buffer.

-

Binding Reaction: In a 96-well plate, combine the PPARα-LBD, the labeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound. Include wells for total binding (labeled ligand + LBD) and non-specific binding (labeled ligand + LBD + excess unlabeled ligand).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Transfer the reaction mixtures to a filter plate and apply a vacuum to separate the protein-bound ligand (retained on the filter) from the free ligand (passes through).

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound ligand.

-

Quantification:

-

For radiolabeled assays, add scintillation fluid to the wells and count the radioactivity using a scintillation counter.

-

For fluorescent assays, measure the fluorescence intensity using a microplate reader.

-

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

PPARα Reporter Gene Assay

This cell-based assay measures the transcriptional activity of PPARα in response to a test compound.

Materials:

-

Mammalian cell line (e.g., HEK293T, HepG2)[11]

-

Expression plasmid for full-length PPARα

-

Reporter plasmid containing a PPRE linked to a reporter gene (e.g., luciferase)

-

Transfection reagent (e.g., Lipofectamine)[11]

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Lysis buffer

-

Luciferase assay substrate

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).

-

Further Incubation: Incubate the cells with the test compound for another 18-24 hours.

-

Cell Lysis: Wash the cells with PBS and then add lysis buffer to each well.

-

Luciferase Assay: Transfer the cell lysates to a luminometer plate and add the luciferase assay substrate.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the normalized luciferase activity against the log concentration of the test compound to determine the EC50 value.

In Vivo Studies

In vivo studies are crucial for evaluating the physiological effects of a PPARα agonist. A common experimental design involves:

-

Animal Model: Use of wild-type and PPARα-null mice to confirm that the observed effects are PPARα-dependent. Hyperlipidemic animal models, such as Zucker rats, are also employed.

-

Treatment: Administration of this compound or other test compounds via oral gavage or intraperitoneal injection for a specified duration.

-

Monitoring: Regular monitoring of body weight, food intake, and general health.

-

Sample Collection: Collection of blood samples for lipid profile analysis (triglycerides, cholesterol) and tissues (liver, heart, adipose) for gene expression analysis (qRT-PCR) and histological examination.

-

Data Analysis: Statistical analysis to compare the effects of the treatment in the different animal groups.

Workflow for PPARα Agonist Drug Discovery

The development of new PPARα agonists follows a structured workflow from initial screening to preclinical studies.

Conclusion

This compound serves as a well-characterized agonist of PPARα, providing a valuable tool for studying lipid metabolism and a foundational molecule in the development of lipid-lowering therapies. Its mechanism of action through the PPARα signaling pathway is well-documented, leading to the transcriptional regulation of numerous genes involved in fatty acid catabolism. The experimental protocols detailed in this guide provide a framework for researchers to investigate the activity of this compound and other potential PPARα modulators. Understanding the nuances of its interaction with PPARα and the downstream physiological consequences is essential for the continued development of novel therapeutics for metabolic disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Comparative Analysis of Gene Regulation by the Transcription Factor PPARα between Mouse and Human - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. genemod.net [genemod.net]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Preparation of co-crystals of human PPARα-LBD and ligand for high-resolution X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eubopen.org [eubopen.org]

- 11. Clofibrate causes an upregulation of PPAR-{alpha} target genes but does not alter expression of SREBP target genes in liver and adipose tissue of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of the lipid regulating drug this compound on PPARα-regulated gene transcript levels in common carp (Cyprinus carpio) at pharmacological and environmental exposure levels - PMC [pmc.ncbi.nlm.nih.gov]

Clofibric Acid: A Comprehensive Technical Guide on its Physicochemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofibric acid, the biologically active metabolite of the lipid-lowering drug clofibrate, is a phenoxy-isobutyric acid derivative that has been extensively studied for its effects on lipid metabolism. As a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα), it plays a crucial role in the regulation of genes involved in fatty acid oxidation and lipoprotein metabolism. This technical guide provides an in-depth overview of the physicochemical properties, chemical structure, and relevant experimental protocols for the analysis of this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound, with the IUPAC name 2-(4-Chlorophenoxy)-2-methylpropanoic acid, is characterized by a p-chlorophenoxy group attached to an isobutyric acid moiety. This structure is fundamental to its biological activity, enabling it to bind to and activate the PPARα nuclear receptor.

Key Identifiers:

-

IUPAC Name: 2-(4-Chlorophenoxy)-2-methylpropanoic acid[1][2][3]

-

Synonyms: Clofibrinic acid, Chlorofibrinic acid, 2-(p-Chlorophenoxy)-2-methylpropionic acid[2][4][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its formulation, delivery, and pharmacokinetic profiling. The following table summarizes the key quantitative data for this compound.

| Property | Value | References |

| Molecular Weight | 214.65 g/mol | [4][7] |

| Appearance | White to pale yellow solid/crystals | [1][2] |

| Melting Point | 118-123 °C | [2][4][8] |

| Boiling Point | 324.1 °C | [1] |

| pKa (at 25 °C) | 3.18 | [1] |

| logP (octanol/water) | 2.57 | [9] |

| Water Solubility | 583 mg/L (at 20 °C, pH 7) | [1] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, chloroform, and methanol. | [4] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are crucial for reproducible research. Below are representative protocols for determining the pKa and logP of this compound, as well as an assay for its biological activity.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at a given pH, affecting its solubility, absorption, and distribution. Potentiometric titration is a standard and precise method for its determination.[9]

Principle: A solution of the weak acid (this compound) is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration. The pKa is the pH at which the acid is half-neutralized, corresponding to the midpoint of the titration curve's buffer region.

Materials and Equipment:

-

pH meter with a combination glass electrode

-

Burette (50 mL, Class A)

-

Magnetic stirrer and stir bar

-

Beaker (100 mL)

-

Standardized 0.1 M NaOH solution

-

This compound sample

-

Deionized water

-

pH calibration buffers (e.g., pH 4.00, 7.00, and 10.00)

Procedure:

-

Calibration: Calibrate the pH meter using standard buffers.

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water (approximately 50 mL) in a beaker. A concentration of at least 10⁻⁴ M is recommended.[9] If solubility is an issue, a minimal amount of a co-solvent like ethanol can be used, though this may affect the pKa value.

-

Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution, ensuring it does not interfere with the stir bar.

-

Titration: Begin stirring at a slow, steady rate. Add the standardized NaOH solution from the burette in small increments (e.g., 0.1-0.5 mL).

-

Data Collection: Record the pH and the volume of titrant added after each increment, allowing the pH to stabilize before taking a reading.

-

Endpoint Determination: Continue the titration past the equivalence point (the point of the steepest pH change).

-

Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point. Alternatively, the first derivative of the curve (ΔpH/ΔV) can be plotted against the average volume to more accurately determine the equivalence point.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and pharmacokinetic properties. The shake-flask method is the traditional and a reliable technique for logP determination.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer of a specific pH, in which case it is logD). The concentrations of the compound in each phase are measured after equilibrium is reached, and the partition coefficient is calculated as the logarithm of the ratio of the concentration in the organic phase to that in the aqueous phase.

Materials and Equipment:

-

Separatory funnels or glass vials with screw caps

-

Mechanical shaker

-

Centrifuge (optional)

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)

-

n-Octanol (pre-saturated with water/buffer)

-

Water or buffer (e.g., phosphate buffer pH 7.4, pre-saturated with n-octanol)

-

This compound sample

Procedure:

-

Phase Saturation: Vigorously mix n-octanol and the aqueous phase (water or buffer) for 24 hours to ensure mutual saturation. Separate the two phases.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

-

Partitioning: In a separatory funnel or vial, combine a known volume of the this compound solution with a known volume of the pre-saturated n-octanol.

-

Equilibration: Shake the mixture for a set period (e.g., 1-24 hours) at a constant temperature to allow for equilibrium to be reached.

-

Phase Separation: Allow the phases to separate completely. Centrifugation can be used to aid in the separation.

-

Concentration Measurement: Carefully sample each phase and determine the concentration of this compound using a suitable analytical method like HPLC.

-

Calculation: Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in aqueous phase] logP = log₁₀(P)

Mechanism of Action: PPARα Signaling Pathway

This compound exerts its biological effects primarily through the activation of PPARα, a nuclear receptor that regulates the transcription of a suite of genes involved in lipid metabolism.

Pathway Description:

-

Ligand Binding: this compound enters the cell and binds to the ligand-binding domain of PPARα in the cytoplasm or nucleus.

-

Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding: The PPARα-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: The binding of the heterodimer to the PPRE recruits co-activator proteins, which then initiate the transcription of downstream target genes. This leads to an increase in the synthesis of enzymes involved in fatty acid uptake and oxidation (e.g., acyl-CoA synthetase, carnitine palmitoyltransferase I), and regulation of lipoprotein metabolism (e.g., increased expression of apolipoproteins A-I and A-II, and decreased expression of apolipoprotein C-III).

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties, structure, and mechanism of action of this compound. The tabulated data offers a quick reference for key parameters, while the detailed experimental protocols provide a practical foundation for laboratory work. The visualization of the PPARα signaling pathway and experimental workflows aims to facilitate a deeper understanding of the molecular interactions and analytical procedures associated with this important compound. This information is intended to support further research and development efforts in the field of lipid metabolism and cardiovascular disease.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Activation of PPARα by Oral Clofibrate Increases Renal Fatty Acid Oxidation in Developing Pigs [mdpi.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. waters.com [waters.com]

An In-depth Technical Guide to the Off-Target Effects and Molecular Interactions of Clofibric Acid

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the off-target effects of clofibric acid, the active metabolite of the fibrate class of lipid-lowering drugs. Beyond its well-established role as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, this compound engages in a range of other molecular interactions that contribute to its broader pharmacological and toxicological profile. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the involved signaling pathways.

Covalent Adduct Formation with Plasma and Liver Proteins

A significant off-target effect of this compound is its ability to form covalent adducts with proteins, primarily through the metabolic activation of its acyl glucuronide metabolite. This has been observed in both human patients undergoing clofibrate therapy and in animal models.

Quantitative Data: this compound-Protein Adduct Concentrations

The following table summarizes the concentrations of covalently bound this compound-protein adducts detected in human plasma and rat liver homogenates.

| Biological Matrix | Species | Clofibrate/Clofibric Acid Dose | Adduct Concentration Range | Reference |

| Human Plasma | Human | 0.5-2.0 g/day of clofibrate | 2.2 to 53.4 ng/mg protein | [1][2] |

| Rat Liver Homogenates | Rat | 280 mg/kg/day of this compound | 10.1 to 32.3 ng/mg protein (increasing with treatment duration) | [1][2] |

Molecular Interaction

This compound is primarily eliminated as its glucuronide conjugate. This acyl glucuronide is a reactive electrophilic metabolite that can undergo transacylation reactions, leading to the covalent binding of this compound to nucleophilic residues on proteins, such as albumin.[1][2] This covalent modification can potentially alter protein structure and function, and has been traditionally associated with drug toxicity.

Experimental Protocol: Quantification of this compound-Protein Adducts by LC-MS/MS

This protocol outlines a general procedure for the quantification of this compound-protein adducts in biological samples, based on established methods for protein adduct analysis.

1. Sample Preparation: a. Collect plasma or tissue homogenate samples. b. Precipitate proteins using a solvent like acetonitrile. c. Centrifuge to pellet the proteins and discard the supernatant. d. Wash the protein pellet multiple times to remove non-covalently bound drug.

2. Proteolysis: a. Resuspend the protein pellet in a suitable buffer (e.g., ammonium bicarbonate). b. Reduce disulfide bonds with a reducing agent like dithiothreitol (DTT). c. Alkylate cysteine residues with an alkylating agent like iodoacetamide to prevent disulfide bond reformation. d. Digest the proteins into peptides using a protease such as trypsin.

3. Solid-Phase Extraction (SPE): a. Condition an SPE cartridge with methanol followed by water. b. Load the peptide digest onto the SPE cartridge. c. Wash the cartridge to remove salts and other interferences. d. Elute the peptides containing the this compound adduct with an appropriate solvent mixture (e.g., acetonitrile/water with formic acid).

4. LC-MS/MS Analysis: a. Inject the eluted peptides onto a reverse-phase HPLC column coupled to a tandem mass spectrometer. b. Separate the peptides using a gradient of increasing organic solvent. c. Monitor for the specific mass transition of the this compound-adducted peptide of interest in Multiple Reaction Monitoring (MRM) mode. d. Quantify the adduct based on the peak area relative to a stable isotope-labeled internal standard.

Visualization: Metabolic Activation and Protein Adduct Formation

Inhibition of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BCKDK)

This compound has been shown to directly inhibit branched-chain α-ketoacid dehydrogenase kinase (BCKDK), an enzyme that regulates the activity of the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. This interaction represents a significant PPARα-independent effect.

Quantitative Data: Inhibition of BCKDK by this compound

The following table presents the inhibitory (I40) and activation (A50) concentrations of this compound for BCKDK and the BCKDH complex, respectively.

| Parameter | Description | Value | Reference |

| I40 | Concentration causing 40% inhibition of BCKDK activity | 0.33 mM | [3] |

| A50 | Concentration causing 50% activation of the BCKDH complex in perfused rat hearts | 0.1 mM | [3] |

Molecular Interaction

BCKDK phosphorylates and inactivates the BCKDH complex, which is the rate-limiting enzyme in the catabolism of branched-chain amino acids (BCAAs). By inhibiting BCKDK, this compound prevents the inactivation of the BCKDH complex, leading to increased BCAA catabolism.[3][4] This effect is distinct from its PPARα-mediated actions.

Experimental Protocol: BCKDK Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on BCKDK activity.

1. Reagents and Materials: a. Purified BCKDK enzyme. b. Substrate for the BCKDH complex (e.g., α-ketoisovalerate). c. ATP (radiolabeled with ³²P, [γ-³²P]ATP). d. This compound solutions at various concentrations. e. Reaction buffer. f. Phosphocellulose paper. g. Scintillation counter.

2. Assay Procedure: a. Pre-incubate purified BCKDK with varying concentrations of this compound in the reaction buffer. b. Initiate the kinase reaction by adding the BCKDH complex and [γ-³²P]ATP. c. Allow the reaction to proceed for a defined period at a specific temperature (e.g., 30°C). d. Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper. e. Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP. f. Measure the amount of ³²P incorporated into the BCKDH complex using a scintillation counter. g. Calculate the percentage of inhibition at each this compound concentration and determine the I40 value.

Visualization: this compound Inhibition of BCKDK

Activation of Constitutive Androstane Receptor (CAR)

This compound has been identified as an activator of the constitutive androstane receptor (CAR), a nuclear receptor that regulates the expression of genes involved in drug metabolism and detoxification. This activation is independent of PPARα.

Molecular Interaction

Upon activation by ligands such as this compound, CAR translocates to the nucleus and forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as phenobarbital-responsive elements (PBREs) in the promoter regions of target genes, such as those encoding cytochrome P450 enzymes like CYP2B.[5][6] This leads to increased transcription of these genes.

Experimental Protocol: CAR Activation Luciferase Reporter Assay

This protocol details a cell-based assay to measure the activation of CAR by this compound.

1. Cell Culture and Transfection: a. Culture a suitable cell line (e.g., HepG2) in appropriate media. b. Co-transfect the cells with an expression vector for CAR and a reporter plasmid containing a luciferase gene under the control of a CAR-responsive promoter (e.g., containing PBREs). c. A control transfection with an empty vector should also be performed.

2. Compound Treatment: a. After transfection, treat the cells with various concentrations of this compound or a known CAR agonist (e.g., CITCO) as a positive control. b. Include a vehicle control (e.g., DMSO). c. Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene expression.

3. Luciferase Assay: a. Lyse the cells to release the cellular contents, including the expressed luciferase. b. Add a luciferase substrate to the cell lysate. c. Measure the resulting luminescence using a luminometer. d. Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration to account for differences in transfection efficiency and cell number.

4. Data Analysis: a. Calculate the fold induction of luciferase activity for each treatment condition relative to the vehicle control. b. Plot the fold induction as a function of this compound concentration to generate a dose-response curve.

Visualization: CAR/RXR Activation Pathway

Modulation of Inflammatory Signaling Pathways

This compound has been shown to influence key inflammatory signaling pathways, notably the NF-κB and MAPK pathways. These effects are generally considered to be independent of PPARα activation and contribute to the anti-inflammatory properties of fibrates.

NF-κB Signaling Pathway

Molecular Interaction: this compound has been reported to suppress the activation of the NF-κB signaling pathway.[7] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. The inhibitory effect of this compound on NF-κB may involve the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking NF-κB's translocation to the nucleus and subsequent gene transcription.

Visualization: Potential Inhibition of the NF-κB Pathway

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Molecular Interaction: The MAPK signaling cascades, including the ERK, JNK, and p38 pathways, are crucial in regulating cellular responses to a variety of external stimuli and are involved in inflammation. While the direct interaction of this compound with specific components of the MAPK pathway is not fully elucidated, some studies suggest that fibrates can modulate MAPK signaling, which may contribute to their anti-inflammatory and anti-proliferative effects. Further research is needed to delineate the precise mechanisms.

Visualization: General Overview of the MAPK/ERK Pathway

References

- 1. Analysis by liquid chromatography-electrospray ionization tandem mass spectrometry and acute toxicity evaluation for beta-blockers and lipid-regulating agents in wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo covalent binding of this compound to human plasma proteins and rat liver proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, phenylpyruvate, and dichloroacetate inhibition of branched-chain alpha-ketoacid dehydrogenase kinase in vitro and in perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of carnitine palmitoyltransferase 1A in hepatic stellate cells protects against fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Structural requirements of chiral this compound analogs for activation of the rat peroxisome proliferator-activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

An In-depth Technical Guide to the Plasma Protein Binding Characteristics of Clofibric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plasma protein binding characteristics of clofibric acid, the active metabolite of the lipid-lowering drug clofibrate. Understanding the extent and nature of this binding is crucial for predicting the drug's pharmacokinetic and pharmacodynamic profile, including its distribution, elimination, and potential for drug-drug interactions. This document details quantitative binding data, outlines experimental methodologies for its determination, and illustrates relevant biological pathways.

Quantitative Plasma Protein Binding Data

The binding of this compound to plasma proteins is a critical determinant of its free (unbound) concentration, which is the pharmacologically active fraction. The available data indicates that this compound is highly bound to plasma proteins, primarily albumin. Both reversible (non-covalent) and irreversible (covalent) binding have been observed.

Covalent Binding of this compound in Human Plasma

Studies have shown that this compound, through its acyl-glucuronide metabolite, can form covalent adducts with plasma proteins. This irreversible binding has been quantified in patients undergoing clofibrate therapy.

| Patient Population | Clofibrate Dosage | Plasma this compound Concentration (Total) | Covalently Bound this compound-Protein Adducts | Reference |

| 14 patients with hypercholesterolemia | 0.5 - 2.0 g/day | 0 - 114 mg/L | 2.2 - 53.4 ng/mg protein | [1][2] |

In eight patients receiving 1.0 g/day of clofibrate, the concentration of these adducts was correlated with renal function, as assessed by creatinine clearance.[1]

Unbound Fraction of this compound in Plasma

The unbound, or free, fraction of a drug is critical as it is the portion available to exert its therapeutic effect and to be cleared from the body. The free fraction of this compound has been found to be altered in certain disease states, such as uremia.

| Patient Population | Condition | Free Fraction of this compound in Plasma (Mean ± SD) | Reference |

| Nondialysis patients with renal impairment | Uremia | 0.0715 ± 0.0143 | [3] |

| Long-term hemodialysis patients | Uremia | 0.0915 ± 0.0141 | [3] |

| Hemodialysis patients (during dialysis) | Uremia | 0.2083 (mean for 2 patients) | [3] |

A study on chronically uremic patients indicated a significant decrease in the association constants for this compound binding to serum proteins at both low and high-affinity sites, suggesting the presence of competitive inhibitors.

Experimental Protocols for Determining Plasma Protein Binding

Several in vitro methods are employed to determine the extent of drug binding to plasma proteins. The most common techniques for a highly bound drug like this compound are equilibrium dialysis, ultrafiltration, and spectroscopic methods.

Equilibrium Dialysis

Equilibrium dialysis is considered the "gold standard" for determining the unbound fraction of a drug in plasma.[4] This method involves separating a plasma sample containing the drug from a drug-free buffer solution by a semi-permeable membrane. The membrane allows the free drug to diffuse into the buffer until equilibrium is reached, at which point the concentration of the unbound drug is equal on both sides.

Detailed Methodology:

-

Apparatus: A common apparatus is the 96-well Rapid Equilibrium Dialysis (RED) device, which consists of a Teflon base plate holding disposable dialysis cells. Each cell has two chambers separated by a dialysis membrane with a specific molecular weight cutoff (e.g., 12-14 kDa).[4][5]

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Spike human plasma with the this compound stock solution to achieve the desired final concentration (e.g., 1 or 10 µM). The final concentration of the organic solvent should be minimal (e.g., <1%) to avoid protein denaturation.[4]

-

-

Dialysis Procedure:

-

Add the this compound-spiked plasma to one chamber of the dialysis cell (the plasma chamber).[6]

-

Add an equal volume of dialysis buffer (e.g., phosphate-buffered saline, pH 7.4) to the other chamber (the buffer chamber).[6]

-

Seal the plate and incubate at a physiological temperature (37°C) with gentle agitation on an orbital shaker.[6] The incubation time is critical and should be sufficient to reach equilibrium (typically 4-24 hours).[5]

-

-

Sample Analysis:

-

After incubation, collect aliquots from both the plasma and buffer chambers.[6]

-

To ensure accurate comparison, matrix match the samples. For example, add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.[6]

-

Precipitate the proteins from the plasma samples by adding a precipitating agent like acetonitrile.[6]

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant from both chambers using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), to determine the concentration of this compound.[4]

-

-

Data Analysis: The percentage of unbound drug can be calculated using the following formula: % Unbound = (Concentration in buffer chamber / Concentration in plasma chamber) x 100

Logical Workflow for Equilibrium Dialysis:

Caption: Workflow for determining plasma protein binding using equilibrium dialysis.

Ultrafiltration

Ultrafiltration is a faster alternative to equilibrium dialysis.[7] This method uses a centrifugal force to separate the protein-free ultrafiltrate containing the unbound drug from the protein-bound drug through a semi-permeable membrane.

Detailed Methodology:

-

Apparatus: Commercially available centrifugal ultrafiltration devices with a low-molecular-weight cutoff membrane (e.g., 10 or 30 kDa) are used.

-

Sample Preparation: Prepare this compound-spiked plasma as described for equilibrium dialysis.

-

Ultrafiltration Procedure:

-

Pre-condition the ultrafiltration device by rinsing with buffer or a solution of a non-adsorbing compound to minimize non-specific binding of the drug to the apparatus.

-

Add the this compound-spiked plasma to the sample reservoir of the ultrafiltration device.

-

Centrifuge the device at a specified speed and temperature (e.g., 2000 x g at 37°C) for a predetermined time. The centrifugation time should be optimized to collect a sufficient volume of ultrafiltrate without significantly concentrating the proteins in the retentate, which could disturb the binding equilibrium.[7]

-

-

Sample Analysis:

-

Collect the ultrafiltrate (which contains the unbound drug).

-

Analyze the concentration of this compound in the ultrafiltrate and the initial plasma sample using a validated analytical method like LC-MS/MS.

-

-

Data Analysis: The percentage of unbound drug is calculated as: % Unbound = (Concentration in ultrafiltrate / Total concentration in plasma) x 100

Logical Workflow for Ultrafiltration:

Caption: Workflow for determining plasma protein binding using ultrafiltration.

Spectroscopic Methods

Spectroscopic techniques, such as fluorescence spectroscopy, can be used to study the binding interaction between a drug and a purified protein, typically human serum albumin (HSA). These methods can provide information on the binding mechanism, binding constants, and conformational changes in the protein upon drug binding.

Detailed Methodology (Fluorescence Spectroscopy):

-

Principle: The intrinsic fluorescence of HSA, primarily from its tryptophan residues, can be quenched upon the binding of a ligand like this compound. The extent of quenching can be used to determine binding parameters.

-

Instrumentation: A fluorescence spectrophotometer is required.

-

Procedure:

-

Prepare a solution of HSA in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Titrate the HSA solution with increasing concentrations of a this compound solution.

-

After each addition of this compound, record the fluorescence emission spectrum of HSA (e.g., excitation at 280 nm or 295 nm, emission scan from 300 to 450 nm).

-

-

Data Analysis:

-

The fluorescence quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant.

-

The binding constant (Ka) and the number of binding sites (n) can be calculated by plotting the fluorescence data according to various models, such as the Scatchard equation.

-

Signaling Pathway: this compound as a PPARα Agonist

This compound exerts its lipid-lowering effects primarily by acting as an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that functions as a ligand-activated transcription factor.

Signaling Pathway Description:

-

Activation: this compound enters the cell and binds to PPARα in the cytoplasm or nucleus.

-

Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change and forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).

-

DNA Binding: The PPARα-RXR heterodimer binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

-

Gene Transcription: This binding event recruits co-activator proteins, leading to the initiation of transcription of genes involved in lipid metabolism.

Key Genes Regulated by PPARα Activation:

-

Increased expression: Genes involved in fatty acid uptake and β-oxidation, lipoprotein lipase (LPL), and apolipoproteins A-I and A-II (components of HDL).

-

Decreased expression: Genes such as apolipoprotein C-III (an inhibitor of LPL).

The net effect of these changes in gene expression is a decrease in plasma triglycerides and an increase in HDL cholesterol.

PPARα Signaling Pathway Diagram:

References

- 1. In vivo covalent binding of this compound to human plasma proteins and rat liver proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 3. Saliva and plasma levels and plasma protein binding of clofibrinic acid in uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Environmental Fate and Degradation of Clofibric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofibric acid (CA), the pharmacologically active metabolite of several lipid-regulating drugs, is a persistent environmental contaminant frequently detected in aquatic systems.[1][2] Its widespread use and resistance to conventional wastewater treatment processes have led to its ubiquitous presence in surface water, groundwater, and even drinking water.[3][4] This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex degradation processes.

Environmental Persistence and Mobility

This compound is characterized by its high persistence in the environment, with an estimated environmental persistence of over 21 years.[1] This recalcitrance is largely attributed to its chemical structure, which is resistant to microbial degradation.[1][2] Studies have shown that the two methyl groups on the carbon adjacent to the ether bond are a key factor in its lack of biodegradability.[1] Consequently, this compound is highly mobile in aquatic environments and can be transported over long distances.[3]

Biodegradation

The biodegradation of this compound is generally slow and incomplete in conventional wastewater treatment plants.[5][6] However, some microorganisms have demonstrated a limited capacity to transform it.

Microbial Degradation

While many microorganisms are incapable of degrading this compound, some specific strains have shown limited success. For instance, the white-rot fungus Trametes pubescens has been shown to biodegrade this compound, with removal efficiencies of up to 60% under optimized conditions.[6][7] Another study reported that Rhodococcus rhodochrous, a common soil microorganism, was capable of converting this compound to its parent compound, clofibrate.[1][2] In aerobic sequencing batch reactors with mixed microbial cultures, a maximum biodegradation of 51% was achieved.[8] The primary metabolites identified in this process were α-hydroxyisobutyric acid, lactic acid, and 4-chlorophenol.[8]

| Microorganism | System | Initial Concentration | Removal Efficiency | Metabolites Identified | Reference |

| Trametes pubescens | Submerged aerobic cultivation | 15 mg L⁻¹ | Up to 30% (initial), 60% (optimized) | Not specified | [6][7] |

| Mixed microbial cultures | Aerobic sequencing batch reactors | 2 mg L⁻¹ | 51% | α-hydroxyisobutyric acid, lactic acid, 4-chlorophenol | [8] |

| Rhodococcus rhodochrous | Axenic culture | Not specified | Conversion to clofibrate | Clofibrate | [1][2] |

Proposed Biodegradation Pathway

The biodegradation of this compound by mixed microbial cultures is proposed to occur via the cleavage of the ether bond, leading to the formation of 4-chlorophenol and 2-hydroxyisobutyric acid. The latter can be further metabolized to lactic acid.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. tandfonline.com [tandfonline.com]

- 5. Kinetic and mechanistic insights into the degradation of this compound in saline wastewater by Co2+/PMS process: a modeling and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improving Biodegradation of this compound by Trametes pubescens through the Design of Experimental Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improving Biodegradation of this compound by Trametes pubescens through the Design of Experimental Tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biodegradation of this compound and identification of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Clofibric Acid: A Chemical Probe for Unraveling Metabolic Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Clofibric acid, the active metabolite of the fibrate class of lipid-lowering drugs, has emerged as a valuable chemical probe for the interrogation of metabolic pathways. Its primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that functions as a key regulator of lipid and glucose homeostasis. By selectively targeting PPARα, this compound provides a powerful tool to dissect the intricate signaling cascades and downstream metabolic events governed by this receptor. This technical guide offers a comprehensive overview of the core applications of this compound as a chemical probe, with a focus on its utility in studying lipid metabolism, branched-chain amino acid catabolism, and other related metabolic processes. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways are provided to facilitate its effective use in a research setting.

Introduction